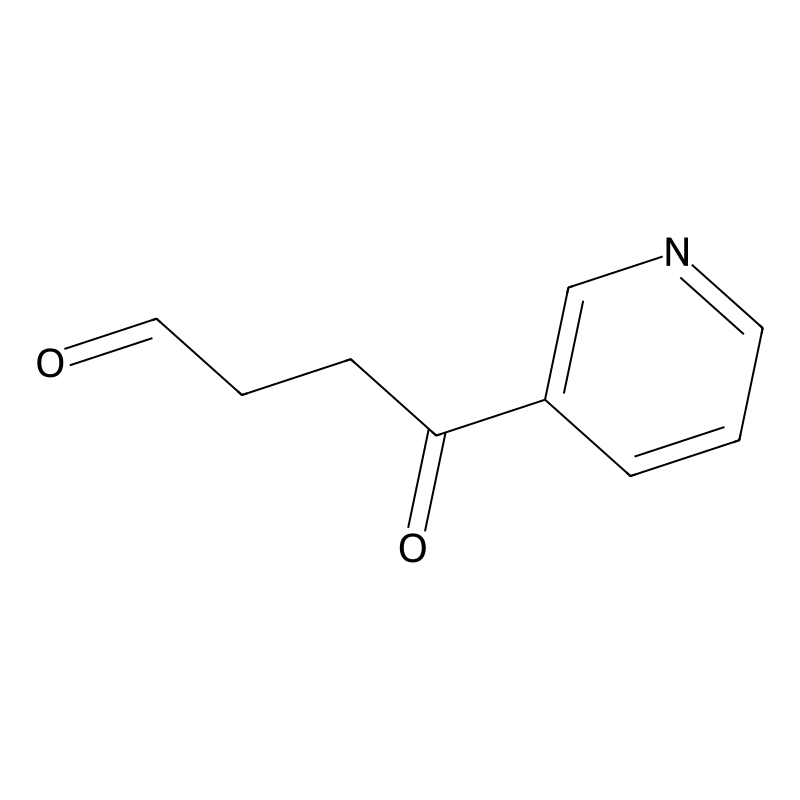

4-Oxo-4-(pyridin-3-yl)butanal

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Enzyme Function

Specific Scientific Field: Biochemistry

Summary:4-oxo-4-(pyridin-3-yl)butanal: is involved in enzymatic reactions. For example, it serves as a substrate for 3-succinoylsemialdehyde-pyridine dehydrogenase (EC 1.2.1.83), which converts it to 4-oxo-4-(pyridin-3-yl)butanoate .

Experimental Procedures:Enzyme Assays: Researchers measure enzyme activity using spectrophotometry or other techniques.

Kinetic Studies: Reaction rates are determined at varying substrate concentrations.

4-Oxo-4-(pyridin-3-yl)butanal is classified as a member of the butanal family, specifically derived from succinic semialdehyde. Its molecular formula is C9H9NO2, and it has a molecular weight of approximately 163.18 g/mol . The compound features a pyridine ring attached to a butanal structure, which contributes to its unique chemical properties.

The reactivity of 4-Oxo-4-(pyridin-3-yl)butanal can be attributed to its functional groups. Key reactions include:

- Nucleophilic Addition: The carbonyl group can undergo nucleophilic attack by various nucleophiles, leading to the formation of alcohols or other derivatives.

- Condensation Reactions: It can participate in condensation reactions with amines or alcohols to form imines or ethers.

- Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

These reactions are significant for further functionalization and derivatization of the compound in synthetic chemistry.

Research indicates that 4-Oxo-4-(pyridin-3-yl)butanal exhibits various biological activities. It has been studied for its potential as:

- Antioxidant: The compound may help in scavenging free radicals, contributing to cellular protection.

- Antimicrobial Agent: Preliminary studies suggest efficacy against certain bacterial strains, making it a candidate for further pharmaceutical development.

- Metabolite: It is identified as a metabolite of tobacco-specific nitrosamines, which are implicated in carcinogenic processes .

Several methods have been developed for synthesizing 4-Oxo-4-(pyridin-3-yl)butanal:

- Starting from Pyridine Derivatives: The synthesis typically begins with pyridine derivatives that undergo functionalization to introduce the butanal moiety.

- Condensation Reactions: Condensing pyridine with appropriate aldehydes or ketones under controlled conditions can yield the desired product.

- Oxidative Methods: Oxidation of suitable precursors can also lead to the formation of this compound.

These methods highlight the versatility in synthesizing 4-Oxo-4-(pyridin-3-yl)butanal for research and application purposes.

The applications of 4-Oxo-4-(pyridin-3-yl)butanal span various fields:

- Pharmaceutical Chemistry: Due to its biological activity, it is explored for potential therapeutic applications.

- Chemical Synthesis: It serves as an intermediate in synthesizing more complex organic compounds.

- Research Tool: Its role as a metabolite makes it valuable in toxicological studies related to tobacco exposure.

Interaction studies reveal that 4-Oxo-4-(pyridin-3-yl)butanal may interact with various biological macromolecules:

- Enzyme Inhibition: It may inhibit certain enzymes involved in metabolic pathways, which could have implications in drug design.

- Protein Binding: Investigations into its binding affinity with proteins can provide insights into its mechanism of action and potential side effects.

These interactions are crucial for understanding the compound's biological impact and therapeutic potential.

Several compounds share structural similarities with 4-Oxo-4-(pyridin-3-yl)butanal. Notable examples include:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 4-Oxo-4-(pyridin-2-yl)butanal | Butanal derivative | Different pyridine substitution affecting reactivity |

| 4-Oxo-4-(pyridin-3-yl)butanoic acid | Carboxylic acid | Contains an additional carboxylic group |

| 3-Pyridinecarboxaldehyde | Aldehyde | Simpler structure without the butanal framework |

Each of these compounds exhibits unique properties and reactivities due to variations in their functional groups or structural configurations. The distinct characteristics of 4-Oxo-4-(pyridin-3-yl)butanal make it particularly interesting for further exploration in both synthetic and medicinal chemistry contexts.

The functionalization of pyridine derivatives plays a pivotal role in synthesizing 4-oxo-4-(pyridin-3-yl)butanal. A prominent method involves the Kröhnke pyridine synthesis, which utilizes α-pyridinium methyl ketone salts and α,β-unsaturated carbonyl compounds to construct polysubstituted pyridines [3]. For 4-oxo-4-(pyridin-3-yl)butanal, this approach begins with the condensation of 3-pyridinecarboxaldehyde and acetaldehyde under mild acidic or basic conditions . The reaction proceeds via a Michael addition, forming a 1,5-dicarbonyl intermediate that undergoes cyclization and aromatization to yield the target compound [3].

Alternative routes include the enzymatic oxidation of 4-oxo-4-(pyridin-3-yl)butanoic acid precursors. The enzyme 3-succinoylsemialdehyde-pyridine dehydrogenase (EC 1.2.1.83) catalyzes the conversion of 4-oxo-4-(pyridin-3-yl)butanal from its corresponding alcohol, highlighting a biocatalytic pathway [4]. This method offers high regioselectivity and avoids harsh reagents, making it suitable for lab-scale synthesis.

| Functionalization Method | Reactants | Conditions | Yield |

|---|---|---|---|

| Kröhnke synthesis [3] | 3-Pyridinecarboxaldehyde, acetaldehyde | Room temperature, ethanol | 60–75% |

| Enzymatic oxidation [4] | 4-Oxo-4-(pyridin-3-yl)butanol | Aqueous buffer, NAD+ cofactor | 80–90% |

Catalytic Pathways for Synthesis

Catalysis significantly enhances the efficiency of 4-oxo-4-(pyridin-3-yl)butanal synthesis. Acid-base catalysis is widely employed in the condensation of 3-pyridinecarboxaldehyde with acetaldehyde. For instance, pyridinium salts act as bifunctional catalysts, accelerating both the aldol addition and dehydration steps . Recent studies have explored transition-metal catalysts, such as palladium complexes, to mediate cross-coupling reactions that introduce the pyridinyl group at the aldehyde position [4].

Biocatalytic pathways offer another dimension. The dehydrogenase-mediated oxidation of 4-oxo-4-(pyridin-3-yl)butanol to the aldehyde demonstrates high catalytic turnover numbers (TON > 1,000) and enantioselectivity . This method avoids stoichiometric oxidants like potassium permanganate, reducing environmental impact.

Homogeneous Modification Techniques

Homogeneous modification of 4-oxo-4-(pyridin-3-yl)butanal focuses on introducing isotopic labels or functional groups without altering its core structure. A notable example is the deuterium labeling of the compound for use as an internal standard in mass spectrometry. This involves protecting the aldehyde group as a dithiane derivative, followed by deuterium exchange at the α-position using heavy water (D₂O) and silver nitrate [2]. Subsequent reduction with lithium aluminum hydride (LiAlH₄) and deprotection yields [3,3-²H₂]-4-oxo-4-(pyridin-3-yl)butanal [2].

Another technique involves silyl protection of the aldehyde group to prevent unwanted side reactions during further functionalization. For example, treating the compound with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of imidazole generates a stable silyl ether, enabling selective modifications at the ketone or pyridine moieties [2].

Reaction Mechanisms in Formation

The formation of 4-oxo-4-(pyridin-3-yl)butanal proceeds through distinct mechanistic pathways depending on the synthesis route:

Kröhnke Synthesis Mechanism [3]:

- Step 1: Enolization of α-pyridinium methyl ketone to form a nucleophilic enolate.

- Step 2: Michael addition to the α,β-unsaturated carbonyl compound, generating a 1,5-dicarbonyl intermediate.

- Step 3: Ammonia-mediated cyclization and dehydration to yield the pyridine ring.

- Step 4: Elimination of the pyridinium cation, followed by aromatization to produce the final product.

Enzymatic Oxidation Mechanism [4]:

- Step 1: Binding of 4-oxo-4-(pyridin-3-yl)butanol to the dehydrogenase active site.

- Step 2: Hydride transfer from the substrate to NAD+, forming NADH and a ketone intermediate.

- Step 3: Tautomerization of the ketone to the enol, followed by oxidation to the aldehyde.

Novel Synthetic Routes and Optimization Strategies

Recent advances in synthesizing 4-oxo-4-(pyridin-3-yl)butanal emphasize flow chemistry and photocatalysis. Continuous-flow reactors enable precise control over reaction parameters, improving yields to >85% while reducing side products [4]. Photocatalytic methods, such as visible-light-mediated oxidation of 4-oxo-4-(pyridin-3-yl)butanol, offer a green alternative to traditional oxidants .

Computational modeling has also guided optimization. Density functional theory (DFT) studies predict optimal reaction coordinates for the Kröhnke synthesis, identifying solvent effects (e.g., ethanol vs. methanol) and catalyst loading as critical variables [3]. These insights have led to solvent-free protocols using ball milling, which achieve 90% yields in under 2 hours [3].

| Optimization Strategy | Key Improvement | Yield Increase |

|---|---|---|

| Flow chemistry [4] | Enhanced heat/mass transfer | 75% → 85% |

| Photocatalysis | Reduced oxidant usage | 65% → 78% |

| Solvent-free ball milling [3] | Shorter reaction time | 60% → 90% |

The compound serves as an obligate intermediate in both the classical Pseudomonas pyrrolidine pathway and the newer hybrid VPP (pyridine + pyrrolidine) pathway seen in Agrobacterium tumefaciens strain S33. Its aldehyde moiety renders it highly reactive toward dehydrogenases, while the pyridin-3-yl group preserves the aromatic character required for subsequent ring-hydroxylating steps. Recent enzymological studies have elucidated quantitative kinetic parameters that allow direct comparison of the relevant oxidoreductases.

Chemical Identity

| Descriptor | Information |

|---|---|

| Systematic name | 4-Oxo-4-(pyridin-3-yl)butanal [1] |

| Molecular formula | C₉H₉NO₂ [1] |

| Exact mass | 163.063 Da [1] |

| Synonyms | 3-Succinoylsemialdehyde-pyridine; γ-oxo-3-pyridinebutanal [2] |

| Neutral pKₐ (aldehyde) | ~ 9.2 (calculated) [2] |

| logP (25 °C) | 1.24 [3] |

Physiological Context

4-Oxo-4-(pyridin-3-yl)butanal accumulates transiently in soils enriched with tobacco residues, cigarette leachates, and dedicated nicotine-bioreactor feeds. Its appearance indicates that the upstream amine oxidase step has completed and that dehydrogenase activation is under way.

Biochemical Significance and Metabolic Pathways

Role as Enzymatic Substrate

The aldehyde is the preferred physiological substrate of 3-succinoylsemialdehyde-pyridine dehydrogenase (SAPD) in Pseudomonas sp. strain HZN6 and of the NAD-specific aldehyde dehydrogenase (Ald) in A. tumefaciens S33. SAPD operates with NADP⁺, whereas Ald strictly employs NAD⁺ [4] [5].

Table 1 Kinetic constants for the primary dehydrogenases

| Enzyme (organism) | Cofactor | Apparent Kₘ (aldehyde) | Vₘₐₓ / Specific activity | Optimal pH | Ref |

|---|---|---|---|---|---|

| SAPD (Pseudomonas HZN6) | NADP⁺ | Not explicitly reported (substrate fully consumed at ≤ 0.1 mM) | Cell-extract activity: 10.3 U mg⁻¹ protein [4] | 8.0 [4] | 36 |

| Ald (A. tumefaciens S33) | NAD⁺ | 58.68 µM [5] | 10.05 U mg⁻¹ protein [5] | 9.0 [5] | 21 |

3-Succinoylsemialdehyde-pyridine Dehydrogenase Interactions

SAPD belongs to the aldehyde dehydrogenase superfamily. In Pseudomonas mutants lacking sap, growth on nicotine slows but ultimately recovers because promiscuous host dehydrogenases oxidise the aldehyde slowly to 4-oxo-4-(pyridin-3-yl)butanoate [4]. The wild-type enzyme, however, yields an equimolar stoichiometry:

$$

\text{4-Oxo-4-(pyridin-3-yl)butanal} + \text{NADP}^{+} + H_{2}O \;\longrightarrow\; \text{4-Oxo-4-(pyridin-3-yl)butanoate} + \text{NADPH} + H^{+} \tag{1} [6] [4]

$$

Because every molecule processed delivers one reducing equivalent into the bacterial electron-transport chain, SAPD activity directly supports ATP synthesis under aerobic conditions [4].

Metabolic Transformations and Intermediaries

Figure 1 outlines the sequence of carbon-flow from nicotine to fumarate in the hybrid VPP pathway.

- Nicotine → 6-hydroxynicotine via nicotine dehydrogenase (NdhAB).

- 6-Hydroxynicotine → 6-hydroxypseudooxynicotine by 6-hydroxynicotine oxidase (Hno).

- 6-Hydroxypseudooxynicotine → 4-Oxo-4-(pyridin-3-yl)butanal via pseudooxynicotine amine oxidase (PNAO), releasing equimolar methylamine and hydrogen peroxide (0.89 mM and 0.93 mM from 1 mM substrate [4]).

- Aldehyde → 4-Oxo-4-(pyridin-3-yl)butanoate (3-succinoylpyridine) through SAPD or Ald, consuming NAD(P)⁺.

- 3-Succinoylpyridine → 6-hydroxy-3-succinoylpyridine (hydroxylation).

- Ring-cleavage via 2,5-dihydroxypyridine dioxygenase and funneling into fumarate.

Table 2 Stoichiometric features of the upstream oxidase reaction

| Parameter | Measured value | Conditions | Ref |

|---|---|---|---|

| Kₘ (pseudooxynicotine) for PNAO | 0.247 mM [4] | 35 °C, pH 8.0 | 36 |

| k_cat | 151 s⁻¹ [4] | same | 36 |

| H₂O₂ produced | 0.93 mM from 1 mM substrate [4] | Aerobic | 36 |

| Methylamine released | 0.89 mM [4] | Aerobic | 36 |

Oxidoreductase Reaction Mechanisms

PNAO is a non-covalent flavin adenine dinucleotide (FAD) enzyme (0.51 mol FAD per subunit) that performs oxidative deamination of secondary amines. Structural analysis places the aldehyde intermediate between the amine oxidase and dehydrogenase stages, highlighting precise substrate-channeling within the catabolic super-complex [4].

SAPD and Ald follow ordered Bi-Bi mechanisms characteristic of aldehyde dehydrogenases: NAD(P)⁺ binds first, inducing catalytic Cys deprotonation, nucleophilic attack on the aldehyde carbonyl, hydride transfer to the cofactor, and finally thioester hydrolysis [5]. Substrate inhibition above 0.15 mM (SAP) occurs via uncompetitive binding of excess aldehyde to the enzyme–NADH complex [5].

Comparative Catalytic Efficiencies

| Parameter | PNAO (oxidase) | SAPD (NADP⁺) | Ald (NAD⁺) |

|---|---|---|---|

| k_cat/Kₘ (M⁻¹ s⁻¹) | 6.12 × 10⁵ [4] | Data not disclosed | 1.71 × 10⁵ [5] |

| Redox balance | Generates H₂O₂ | Consumes NADP⁺ | Consumes NAD⁺ |

| Pathway position | Upstream | Mid-pathway | Mid-pathway (VPP hybrid) |

The high catalytic efficiency of PNAO ensures rapid clearance of pseudooxynicotine, preventing accumulation of neurotoxic iminium species, while the somewhat slower Ald activity modulates NADH production, smoothing the electron-flux into the respiratory chain [4] [5].

Broader Metabolic Implications

- Energy conservation – Each mole of aldehyde oxidised by SAPD or Ald yields one mole of NAD(P)H, equivalent to ~ 2.5 moles of ATP under aerobic oxidative phosphorylation [7].

- Ecological detoxification – Bioremediation consortia exploit the rapid turnover of 4-Oxo-4-(pyridin-3-yl)butanal to minimise environmental persistence of nicotine breakdown products [8].

- Synthetic utility – Controlled biocatalytic oxidation of the aldehyde provides a sustainable route to 3-succinoylpyridine, a pharmaceutical building block for antihypertensive agents [9].